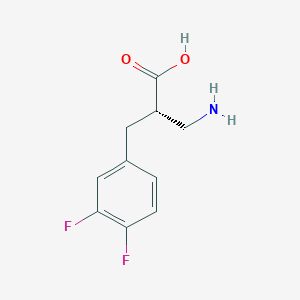

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Description

BenchChem offers high-quality (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(3,4-difluorophenyl)propanoic acid |

InChI |

InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |

InChI Key |

NLBKPDDGYAFCII-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](CN)C(=O)O)F)F |

Canonical SMILES |

C1=CC(=C(C=C1CC(CN)C(=O)O)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Executive Summary

As a Senior Application Scientist, I frequently evaluate chiral building blocks that dictate the pharmacokinetic and pharmacodynamic success of novel therapeutics. (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (CAS: 1260611-08-2) is a highly specialized 1

1[1]. Unlike standardStructural and Physicochemical Profiling

Understanding the physicochemical behavior of this molecule requires analyzing the "Fluorine Effect." The introduction of two highly electronegative fluorine atoms at the 3 and 4 positions of the aromatic ring fundamentally alters the molecule's electron density.

-

Lipophilicity and Permeability : Fluorination significantly increases the lipophilicity (logP) of the benzyl group without adding substantial steric bulk, enhancing 2[2].

-

Conformational Modulation : The strong C-F bonds influence the conformational landscape of the benzyl moiety through3[3].

-

Acid-Base Equilibria : As an amphoteric molecule, it exists primarily as a zwitterion at physiological pH. The electron-withdrawing nature of the difluorobenzyl group subtly lowers the pKa of the carboxylic acid compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

| Property | Value | Rationale / Causality |

| Molecular Formula | C10H11F2NO2 | Core |

| Molecular Weight | 215.20 g/mol | Optimal low-MW building block for fragment-based design. |

| Estimated LogP | ~1.95 | Elevated by the 3,4-difluoro substitution, favoring lipid partitioning. |

| pKa (COOH) | ~3.6 | Acidic proton, ionized at physiological pH. |

| pKa (NH3+) | ~10.2 | Basic amine, protonated at physiological pH. |

| Isoelectric Point (pI) | ~6.9 | pH at which the net charge is zero (zwitterionic dominance). |

Visualizing the Zwitterionic Equilibrium

To predict solubility and formulation dynamics, one must map the ionization states across the pH gradient. The following diagram illustrates the equilibrium pathway of the molecule.

pH-dependent zwitterionic equilibrium of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid.

Synthetic Strategy & Stereochemical Control

Achieving strict (S)-stereocontrol at the C2 position is critical, as enantiomeric impurities can drastically alter target binding affinity. The most robust, self-validating synthetic route employs an Evans Chiral Auxiliary .

Causality in Experimental Choices:

-

Why the Evans Auxiliary? By attaching (S)-4-benzyl-2-oxazolidinone to 3-(3,4-difluorophenyl)propanoic acid, the bulky benzyl group of the auxiliary blocks one face of the enolate intermediate. Subsequent asymmetric alkylation (to introduce the nitrogen-bearing carbon) occurs exclusively from the less hindered face, guaranteeing the (S)-configuration.

-

Why LiOOH for Cleavage? Standard basic hydrolysis (NaOH) often causes deprotonation at the alpha-carbon, leading to racemization. Using lithium hydroperoxide (LiOOH) accelerates the nucleophilic attack on the imide carbonyl while suppressing alpha-deprotonation, ensuring >99% stereoretention.

Evans chiral auxiliary-mediated asymmetric synthesis workflow.

Analytical Characterization & Validation Protocols

To ensure the integrity of the synthesized batch, the following self-validating analytical protocols must be executed.

Protocol A: Stereopurity Validation via Chiral HPLC

-

Column Selection : Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC). Rationale: The rigid amylose backbone provides distinct chiral recognition cavities that interact differentially with the enantiomers of

-amino acids. -

Mobile Phase Preparation : 80:20 Hexane/Isopropanol with 0.1% Trifluoroacetic acid (TFA). Rationale: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution between the (S) and (R) enantiomers.

-

Execution : Inject 10

L of a 1 mg/mL sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm. -

Self-Validation Check : The system is self-validating if a racemic standard injected prior to the sample shows baseline resolution (

) between the two enantiomeric peaks.

Protocol B: Chemical Purity via LC-MS and NMR

-

LC-MS : Run a reverse-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid). The mass spectrometer (ESI+) must show a dominant

peak at m/z 216.08. -

19F NMR : Dissolve the sample in DMSO-d6. Acquire a 19F NMR spectrum. Rationale: The presence of two distinct, coupled fluorine signals (typically multiplets around -138 to -142 ppm) confirms the integrity of the 3,4-difluorobenzyl moiety without interference from the hydrocarbon backbone.

References

-

Jankech, T., et al. "Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides." Chemistry Proceedings, 2021. 2

-

"Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives." Chemistry - A European Journal, 2015. 3

-

BLD Pharm. "1509342-16-8 | 1-(3,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid (Contains cross-reference to CAS 1260611-08-2)". BLD Pharm Catalog. 1

Sources

- 1. 1509342-16-8|1-(3,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides [mdpi.com]

- 3. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

An In-depth Technical Guide on the Biological Activity of Difluorobenzylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acids and other bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of a parent compound. Among the various strategies for fluorination, the incorporation of a difluorobenzyl group onto an amino acid scaffold presents a particularly compelling approach for modulating biological activity.

This guide will delve into the specifics of difluorobenzylated amino acids, exploring their synthesis, the methodologies to assess their biological impact, and their emerging applications in therapeutic development. We will examine the underlying principles that make these compounds valuable tools for overcoming challenges in drug design, such as enhancing peptide stability and improving target engagement.

Part 1: Synthesis and Structural Diversity of Difluorobenzylated Amino Acids

The synthesis of difluorobenzylated amino acids is a critical first step in their application. The choice of synthetic route can dictate the final stereochemistry and the positions of the fluorine atoms on the benzyl ring, both of which are crucial determinants of biological activity.

Key Synthetic Strategies

The most common approaches for the synthesis of difluorobenzylated amino acids involve the alkylation of an amino acid precursor with a suitable difluorobenzyl halide. The choice of the amino acid starting material (e.g., glycine, alanine, or a more complex residue) and the protective group strategy are paramount for achieving high yields and stereochemical purity.

Experimental Protocol: Synthesis of N-(2,4-difluorobenzyl)glycine

-

Protection of Glycine: To a solution of glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq). Stir the mixture at room temperature for 15 minutes.

-

Alkylation: Slowly add 2,4-difluorobenzyl chloride (1.2 eq) to the reaction mixture. Heat the reaction to 60°C and maintain for 12 hours.

-

Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with 2M HCl to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired N-(2,4-difluorobenzyl)glycine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol represents a foundational method. Variations in the base, solvent, and reaction conditions can be optimized to improve yield and accommodate different amino acid substrates.

Structural Variations and Their Significance

The position of the fluorine atoms on the benzyl ring (e.g., 2,4-, 2,6-, or 3,5-difluoro) significantly impacts the electronic and conformational properties of the amino acid. This, in turn, influences how the molecule interacts with its biological target. For instance, the 2,6-difluoro substitution pattern can impose a more rigid conformation, which can be advantageous for locking the molecule into a bioactive conformation.

Part 2: Assessing the Biological Activity of Difluorobenzylated Amino Acids

The evaluation of biological activity is a multi-faceted process that involves a combination of in vitro and in vivo assays. The insights gained from these studies are crucial for understanding the mechanism of action and therapeutic potential of these novel compounds.

In Vitro Evaluation

2.1.1 Enzyme Inhibition Assays

Many difluorobenzylated amino acids are designed as enzyme inhibitors. The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Determination of IC₅₀

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding fluorogenic substrate in an appropriate assay buffer.

-

Compound Dilution: Prepare a serial dilution of the difluorobenzylated amino acid test compound.

-

Assay Plate Setup: In a 96-well plate, add the enzyme solution, followed by the test compound dilutions. Incubate for a pre-determined time at the optimal temperature for the enzyme.

-

Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader.

-

Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

2.1.2 Cell-Based Assays

Cell-based assays are essential for evaluating the activity of difluorobenzylated amino acids in a more physiologically relevant context. These assays can assess various parameters, including cell viability, proliferation, and target engagement.

Workflow for Assessing Cellular Activity

Caption: Workflow for evaluating the cellular effects of difluorobenzylated amino acids.

In Vivo Studies

Promising candidates identified from in vitro screening are advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and toxicology. The choice of animal model is critical and should be relevant to the disease indication.

Table 1: Key Parameters in In Vivo Evaluation

| Parameter | Description | Typical Endpoints |

| Efficacy | The ability of the compound to produce the desired therapeutic effect in a disease model. | Tumor volume reduction, improved survival rates, behavioral changes. |

| Pharmacokinetics (PK) | The study of the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Cmax, Tmax, AUC, half-life. |

| Toxicology | The assessment of adverse effects of the compound. | Body weight changes, clinical observations, histopathology. |

Part 3: Therapeutic Applications and Future Directions

The unique properties of difluorobenzylated amino acids have led to their exploration in a variety of therapeutic areas.

Oncology

In cancer research, these compounds have been investigated as inhibitors of key enzymes involved in tumor growth and proliferation. The difluorobenzyl group can enhance binding to the target protein and improve metabolic stability, leading to more potent and durable anti-cancer effects.

Signaling Pathway Example: Inhibition of a Kinase

Caption: Mechanism of action for a difluorobenzylated amino acid as a kinase inhibitor.

Neurological Disorders

The ability of difluorobenzylation to improve blood-brain barrier permeability has made these amino acids attractive candidates for targeting central nervous system (CNS) disorders. They are being explored as modulators of neurotransmitter receptors and enzymes implicated in neurodegenerative diseases.

Future Outlook

The field of difluorobenzylated amino acids is continually evolving. Future research will likely focus on:

-

Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes.

-

Expanded Chemical Space: Exploring a wider range of difluorobenzyl substitution patterns and amino acid scaffolds.

-

Proteolysis Targeting Chimeras (PROTACs): Incorporating these amino acids into PROTACs to enhance cell permeability and target engagement.

-

Peptide Therapeutics: Utilizing difluorobenzylated amino acids to improve the stability and efficacy of therapeutic peptides.

Conclusion

Difluorobenzylated amino acids represent a powerful tool in the arsenal of medicinal chemists. Their unique ability to modulate the physicochemical and biological properties of parent molecules makes them highly valuable for the design of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and applications, with the aim of equipping researchers and drug development professionals with the knowledge needed to effectively leverage these compounds in their own research endeavors. The continued exploration of this chemical space holds significant promise for the discovery of next-generation medicines.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis of Fluorinated Amino Acids Source: Chemical Reviews URL: [Link]

-

Title: In Vitro Enzyme Inhibition Assays Source: Current Protocols in Pharmacology URL: [Link]

-

Title: Cell-Based Assays for Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Pharmacokinetics and Drug Development Source: Springer URL: [Link]

-

Title: Kinase Inhibitors in Cancer Therapy Source: Annual Review of Medicine URL: [Link]

Whitepaper: Strategic Pathways to Novel Fluorinated Amino Acids for Advanced Drug Discovery

Foreword: The Fluorine Advantage in Modern Therapeutics

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development.[1] The unique physicochemical properties of fluorine—its small van der Waals radius (isosteric to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine bond—impart profound changes to the parent molecule.[2][3] These modifications can dramatically enhance metabolic stability, modulate pKa, improve binding affinity by creating new non-covalent interactions, and alter peptide conformation.[4][5] Consequently, fluorinated amino acids (FAAs) are pivotal in engineering peptides with improved pharmacokinetic profiles and in designing small molecule inhibitors with superior potency and selectivity.[6][7]

This guide provides an in-depth exploration of the discovery and synthesis of novel FAAs, moving beyond simple protocols to elucidate the underlying strategic considerations. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry to accelerate their therapeutic programs. We will dissect the primary synthetic paradigms, address the critical challenge of stereocontrol, and provide validated experimental workflows, grounded in both established principles and cutting-edge methodologies.

Part I: Core Synthetic Paradigms

The synthesis of FAAs is not a one-size-fits-all endeavor; the optimal strategy depends on the target structure, the position and number of fluorine atoms, and the availability of starting materials.[] Broadly, the approaches can be classified into two major categories: the de novo construction from fluorinated building blocks and the direct fluorination of amino acid scaffolds.

De Novo Synthesis: Building from Fluorinated Precursors

This strategy involves assembling the amino acid framework around a pre-existing, often commercially available, fluorinated molecule. This approach offers significant control and is particularly powerful for accessing complex structures that are not amenable to direct fluorination.

A prominent and highly effective example of this paradigm is the asymmetric synthesis of FAAs using chiral Ni(II) complexes of glycine Schiff bases.[5][9]

Causality Behind the Choice: This method is exceptionally robust for gram-scale synthesis, provides excellent stereocontrol (>99% ee), and utilizes a single starting complex to generate a diverse library of FAAs by simply varying the fluorinated alkyl halide.[10][11][12] The Ni(II) complex acts as a chiral template, activating the glycine α-carbon for alkylation while the chiral ligand (derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone) sterically directs the incoming electrophile to one face, ensuring high diastereoselectivity.[5][9]

Caption: Workflow for De Novo Asymmetric Synthesis of FAAs.

Direct Fluorination: Modifying Existing Scaffolds

This approach involves the late-stage introduction of fluorine onto an amino acid precursor. While often more step-economical, it presents challenges in regioselectivity and chemoselectivity. The choice between electrophilic and nucleophilic methods is dictated by the electronic nature of the target C-H or C-O bond.

This method is ideal for introducing fluorine to electron-rich centers, such as aromatic side chains (tyrosine, tryptophan) or activated C(sp³)-H bonds.[2][13] Modern electrophilic reagents are typically N-F compounds, which are significantly safer and more manageable than historical reagents like elemental fluorine.[14]

Key Reagents & Rationale:

-

Selectfluor® (F-TEDA-BF₄): A highly versatile, crystalline, and stable reagent. Its reactivity can be tuned by using a catalyst (e.g., Ag(I), Cu(II)) to direct fluorination to specific C-H bonds, even unprotected amino acids.[2][15] It is often the first choice for its reliability and broad substrate scope.[16]

-

N-Fluorobenzenesulfonimide (NFSI): Another stable, solid reagent. It is particularly effective for the fluorination of enolates and other carbanions and has been used in catalytic, enantioselective fluorinations.[14][16][17]

Caption: Mechanism of Electrophilic Aromatic Fluorination.

Nucleophilic fluorination is the classic method for converting alcohols into alkyl fluorides.[18] In FAA synthesis, it is most commonly used for the deoxofluorination of hydroxy-amino acids like serine, threonine, and hydroxyproline.[2][19]

Key Reagents & Rationale:

-

DAST (Diethylaminosulfur Trifluoride) & Deoxo-Fluor®: These reagents efficiently replace hydroxyl groups with fluorine, typically through an Sₙ2 mechanism, leading to inversion of stereochemistry.[19][20] Deoxo-Fluor is generally considered more thermally stable and safer than DAST.[21]

-

XtalFluor-E® and Fluolead™: These are newer-generation solid deoxofluorinating agents that offer enhanced safety, stability, and often produce fewer elimination byproducts compared to DAST, making them highly suitable for industrial applications.[21]

Part II: Purification and Characterization: Validating the Target

The synthesis of a novel FAA is incomplete without rigorous purification and unambiguous characterization. The unique properties of fluorine provide both challenges and opportunities in this phase.

Purification Strategies

Standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) remain the workhorses for FAA purification. However, for highly fluorinated (fluorous) compounds, unique purification strategies can be employed.

-

Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the principle of "fluorous-fluorous" affinity.[22] A fluorous-tagged FAA will be selectively retained on a fluorous silica column while non-fluorinated impurities are washed away. The target compound is then eluted with a fluorinated solvent. This method is exceptionally efficient for cleanup.

The Power of ¹⁹F NMR Spectroscopy

While ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structural elucidation, ¹⁹F NMR is a uniquely powerful tool in fluorine chemistry.[2]

Inherent Advantages:

-

High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sensitivity comparable to ¹H NMR.

-

Wide Chemical Shift Range (~400 ppm): The chemical shift is exquisitely sensitive to the local electronic environment, making it an excellent probe for subtle structural changes.

-

No Background Signal: Since fluorine is not naturally abundant in biological systems, there are no interfering background signals.

-

J-Coupling: ¹⁹F nuclei couple to ¹H and ¹³C, providing valuable information for confirming connectivity.

Part III: Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices and key checkpoints to ensure success.

Protocol 1: Asymmetric Synthesis of (S)-Fmoc-4,4,4-trifluorovaline

This protocol is adapted from methodologies utilizing chiral Ni(II) complexes, demonstrating a robust route to a non-canonical, trifluorinated amino acid.[10][11]

Step 1: Asymmetric Alkylation

-

To a stirred solution of the (S)-Ni(II) complex of the glycine-benzophenone Schiff base (1.0 equiv.) in anhydrous DMF (10 mL/g complex) under an N₂ atmosphere, add powdered K₂CO₃ (3.0 equiv.).

-

Cool the deep red suspension to 0 °C.

-

Add 3,3,3-trifluoro-1-iodopropane (1.2 equiv.) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Checkpoint: Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc). The starting red spot should be consumed and replaced by a new, less polar red spot corresponding to the alkylated complex.

-

Upon completion, filter the mixture through Celite® and wash with EtOAc. Concentrate the filtrate in vacuo to yield the crude alkylated complex.

Step 2: Hydrolysis and Fmoc-Protection

-

Dissolve the crude alkylated complex in MeOH (10 mL/g).

-

Add 2N HCl (aq) (5 equiv.) and heat the mixture to 60 °C for 4 hours. The solution should turn from red to pale yellow.

-

Checkpoint: Monitor for the disappearance of the Schiff base by TLC.

-

Cool the mixture to room temperature and concentrate in vacuo to remove MeOH.

-

Wash the aqueous residue with CH₂Cl₂ (3x) to remove the benzophenone and chiral auxiliary.

-

Adjust the pH of the aqueous layer to ~9.0 with Na₂CO₃ (10% aq soln).

-

Add Fmoc-OSu (1.1 equiv.) dissolved in 1,4-dioxane (5 mL/g).

-

Stir vigorously at room temperature for 12 hours.

-

Checkpoint: Monitor for the consumption of the free amino acid by LC-MS.

-

Acidify the reaction mixture to pH ~2 with 1N HCl (aq) and extract with EtOAc (3x).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, gradient elution) to afford the final product.

Step 3: Characterization

-

¹H & ¹³C NMR: Confirm the carbon skeleton and the presence of the Fmoc group.

-

¹⁹F NMR: Expect a triplet in the region of -65 to -75 ppm (relative to CFCl₃) due to coupling with the adjacent CH₂ group.

-

HRMS: Confirm the exact mass.

-

Chiral HPLC: Confirm enantiomeric excess (>99% ee is expected).

Protocol 2: Direct Electrophilic Fluorination of N-Acetyl-L-Tyrosine Methyl Ester

This protocol illustrates the selective fluorination of an electron-rich aromatic ring using Selectfluor®.[13]

Step 1: Fluorination Reaction

-

Dissolve N-Acetyl-L-Tyrosine methyl ester (1.0 equiv.) in acetonitrile (20 mL/mmol) in a flask protected from light.

-

Add Selectfluor® (1.1 equiv.) in one portion.

-

Stir the mixture at room temperature for 16 hours under an N₂ atmosphere.

-

Checkpoint: Monitor the reaction by LC-MS. Observe the consumption of the starting material and the appearance of a new peak with M+18 Da, corresponding to the mono-fluorinated product.

-

Concentrate the reaction mixture in vacuo.

Step 2: Workup and Purification

-

Re-dissolve the residue in EtOAc and water.

-

Separate the layers, and extract the aqueous layer with EtOAc (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution, e.g., Hexanes:EtOAc) to isolate the N-Acetyl-3-fluoro-L-tyrosine methyl ester.

Step 3: Characterization

-

¹H NMR: Observe the splitting pattern of the aromatic protons. The introduction of fluorine will change the symmetry and introduce ¹H-¹⁹F coupling constants.

-

¹⁹F NMR: Expect a singlet in the aromatic region (typically -110 to -140 ppm).

-

HRMS: Confirm the exact mass of the fluorinated product.

Part IV: Quantitative Data Summary

The choice of fluorinating reagent is critical and depends on the specific transformation. The following table summarizes key characteristics of commonly used reagents.

| Reagent Name | Type | Common Substrates | Key Considerations (Safety & Handling) |

| Selectfluor® | Electrophilic | Aromatic rings, enolates, activated C-H | Stable, crystalline solid; easy to handle.[21] |

| NFSI | Electrophilic | Enolates, carbanions | Stable, crystalline solid; less reactive than Selectfluor.[14][16] |

| DAST | Nucleophilic | Alcohols, Aldehydes, Ketones | Thermally unstable, can decompose violently; handle with care.[21] |

| Deoxo-Fluor® | Nucleophilic | Alcohols, Aldehydes, Ketones | More thermally stable than DAST but still requires caution.[21] |

| XtalFluor-E® | Nucleophilic | Alcohols, Aldehydes, Ketones | Crystalline solid; significantly safer and more stable than DAST.[21] |

Conclusion and Future Perspectives

The field of fluorinated amino acid synthesis is dynamic and continually evolving. While foundational methods like deoxofluorination and de novo synthesis from chiral templates remain indispensable, the future lies in developing more efficient, selective, and sustainable methodologies. The rise of photocatalysis for direct C-H fluorination and biocatalysis using engineered enzymes promises to deliver novel FAAs with unprecedented precision and under milder conditions.[2][23][24] As our synthetic toolkit expands, so too will our ability to precisely tailor the properties of peptides and proteins, paving the way for the next generation of highly effective and resilient therapeutics.

References

-

Bracher, F. & Papo, N. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

-

Koksch, B., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

-

Qiu, X.-L. & Qing, F.-L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

-

Loll, F., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. [Link]

-

Boche, C., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Loll, F., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]

-

Loll, F., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

-

Nikolau, P. & Busto, E. (2024). Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation. Methods in Enzymology. [Link]

-

Mykhailiuk, P.K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry. [Link]

-

Loll, F., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. PubMed. [Link]

-

Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

-

Crucianelli, M., et al. (2013). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry. [Link]

-

Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. [Link]

-

Salwiczek, M., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

Lee, S. & Chen, K. (2017). Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors. Organic Letters. [Link]

-

Chen, K., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceutics. [Link]

-

Boche, C., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

-

Hollingworth, G.J., et al. (2017). 18F-Fluorination of Unactivated C–H Bonds in Branched Aliphatic Amino Acids: Direct Synthesis of Oncological Positron Emission Tomography Imaging Agents. Journal of the American Chemical Society. [Link]

-

Boche, C., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Figshare. [Link]

-

Tolman, V. (1996). Syntheses of fluorinated amino acids: from the classical to the modern concept. Amino Acids. [Link]

-

Koksch, B., et al. (2021). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

-

Koksch, B., et al. (2021). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. MPG.PuRe. [Link]

-

Costantino, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]

-

Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. ARKIVOC. [Link]

-

Crucianelli, M., et al. (2025). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate. [Link]

-

Chen, K., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC. [Link]

-

Singh, P., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal. [Link]

-

Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]

-

Liu, T., et al. (2010). Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. Journal of Mass Spectrometry. [Link]

- U.S. Patent No. 6,040,422. (2000).

-

Pharmaceutical Technology. (2026). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]

-

O'Hagan, D. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. pure.mpg.de [pure.mpg.de]

- 20. mdpi.com [mdpi.com]

- 21. pharmtech.com [pharmtech.com]

- 22. Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Advanced Technical Guide: Beta-Amino Acids with Fluorinated Side Chains

Topic: Introduction to Beta-Amino Acids with Fluorinated Side Chains Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into

This guide analyzes the structural physics, synthetic methodologies, and pharmacological applications of these motifs, moving beyond basic definitions to explore the causality behind their stability and folding behavior.[2]

Structural Physics & Conformational Control

The "Fluorine Effect" in Peptidomimetics

The introduction of fluorine is not merely a steric substitution; it is an electronic programming of the molecule. In

-

Electronegativity & Dipoles: The

bond is highly polar. In -

The Gauche Effect: In systems with vicinal electronegative substituents (like

and -

Foldamer Stabilization:

-peptides naturally form helices (e.g., 14-helix, 12-helix). A side-chain

Structural Taxonomy

To precisely discuss these molecules, we must distinguish between backbone substitution and side-chain fluorination.

Figure 1: Structural taxonomy distinguishing

Synthetic Methodologies

Synthesizing

Strategy A: Aza-Michael Addition (The Flexible Route)

This is the most versatile method for generating

-

Mechanism: Nucleophilic attack of an amine on a

-trifluoromethyl acrylate or oxazolidinone. -

Why it works: The

group activates the double bond towards nucleophilic attack but also introduces steric bulk that can be leveraged for stereocontrol. -

Key Reagents: Chiral amines (e.g., methylbenzylamine) or chiral auxiliaries are used to induce diastereoselectivity.

Strategy B: Metal-Catalyzed Asymmetric Hydrogenation (The Industrial Route)

Used in the synthesis of Sitagliptin (Januvia®), this route is preferred for large-scale production of

-

Mechanism: Hydrogenation of an enamine or

-keto ester using a Rhodium (Rh) or Ruthenium (Ru) catalyst with a chiral phosphine ligand (e.g., Josiphos). -

Stereocontrol: The catalyst-ligand complex differentiates the prochiral faces of the olefin/ketone with

ee.

Strategy C: Arndt-Eistert Homologation

Converts fluorinated

-

Utility: Best when the chiral fluorinated

-amino acid is already available. -

Drawback: Requires diazomethane (hazardous) and silver catalysis.

Detailed Experimental Protocol

Target Molecule: (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate). Method: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamine.

Note: This protocol is adapted from optimized industrial processes (Merck & Co.) to demonstrate high-fidelity stereocontrol.

Reaction Scheme Visualization

Figure 2: Workflow for the asymmetric synthesis of a fluorinated

Step-by-Step Methodology

Phase 1: Substrate Preparation (Beta-Keto Ester/Amide)

-

Activation: React (2,4,5-trifluorophenyl)acetic acid (1.0 eq) with pivaloyl chloride (1.1 eq) and DIPEA (2.0 eq) in acetonitrile at -5°C to form the mixed anhydride.

-

Condensation: Add Meldrum's acid (1.1 eq) and DMAP (0.1 eq). Stir at room temperature for 4 hours.

-

Solvolysis: Reflux the resulting adduct in methanol to yield the methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.

Phase 2: Enamine Formation

-

Reagents: Dissolve the

-keto ester in methanol. Add ammonium acetate (5.0 eq). -

Reaction: Reflux for 3-5 hours. Monitor by HPLC for conversion of the ketone to the

-enamino ester. -

Isolation: Concentrate in vacuo. The enamine is often stable enough for the next step without chromatography.

Phase 3: Asymmetric Hydrogenation (The Critical Step)

-

Catalyst Preparation: In a glovebox (nitrogen atmosphere), mix

(0.5 mol%) and the chiral ligand -

Hydrogenation: Transfer the enamino ester solution to a high-pressure autoclave. Add the catalyst solution.

-

Conditions: Pressurize with

gas to 200 psi (14 bar). Heat to 50°C. Stir vigorously for 12-24 hours. -

Verification: Release pressure. Analyze an aliquot by Chiral HPLC. Expected ee

.[1]

Phase 4: Saponification (Optional)

-

To obtain the free acid, treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at 0°C. Acidify to pH 3 with 1N HCl to precipitate the zwitterionic

-amino acid.

Pharmacological Applications & Data[2][5][6][7][8]

Physicochemical Property Comparison

The table below highlights why fluorinated side chains are superior in specific drug discovery contexts.

| Property | Non-Fluorinated | Fluorinated Side Chain ( | Impact on Drug Design |

| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Improves membrane permeability and BBB crossing. |

| Metabolic Stability | High (vs | Very High | Blocks oxidative metabolism (P450) at the side chain. |

| Acidity (COOH pKa) | ~3.5 - 4.0 | ~3.0 - 3.5 | Stronger acidity can enhance binding interactions. |

| Basicity (NH2 pKa) | ~9.0 - 10.0 | ~7.5 - 8.5 | Reduced basicity improves oral bioavailability. |

Case Study: DPP-4 Inhibition

Sitagliptin (Januvia) utilizes a

-

Mechanism: The

-amino group forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. -

Fluorine Role: The trifluorophenyl group fills the S1 hydrophobic pocket. The fluorine atoms provide metabolic protection against ring oxidation and tune the lipophilicity for optimal pharmacokinetics.

References

-

Racochote, S., et al. (2020).[5] "Synthesis of Chiral

-Trifluoromethyl- -

Hansen, K. B., et al. (2009).[6] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society. Link

-

Kuhakarn, C., et al. (2021).[5] "An aza-Michael addition protocol to fluoroalkylated

-amino acid derivatives." Green Chemistry. Link -

Seebach, D., et al. (2004). "

-Peptides: Synthesis by Arndt-Eistert homologation." Chemistry & Biodiversity. Link -

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

The following technical guide details the molecular structure, synthesis, and application of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid , a specialized

Executive Summary

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a chiral

Molecular Architecture & Properties

The molecule represents a

Structural Specifications

| Feature | Detail |

| IUPAC Name | (2S)-2-(aminomethyl)-3-(3,4-difluorophenyl)propanoic acid |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 215.20 g/mol |

| Chiral Center | C2 (Alpha-carbon) |

| Stereochemistry | (S)-Enantiomer |

| Fluorine Substitution | 3,4-Difluoro (Meta, Para positions on phenyl ring) |

Physiochemical Profile

The 3,4-difluoro substitution pattern significantly alters the electronic landscape of the aromatic ring compared to the non-fluorinated parent.

-

Electronic Effect : The fluorine atoms withdraw electron density (

-induction), lowering the pKa of the aromatic protons and reducing the ring's susceptibility to oxidative metabolism (e.g., by CYP450). -

Lipophilicity : The C-F bonds increase lipophilicity (LogP ~1.2 estimated) without significant steric bulk, enhancing membrane permeability.

-

Conformation : In

-peptides, this residue promotes the formation of stable secondary structures (e.g., 14-helices) due to the restricted rotation imposed by the C2 substituent.

Synthetic Pathways

Synthesis of

Primary Protocol: Asymmetric Hydrogenation Strategy

This route ensures high enantiomeric excess (ee > 98%) and scalability.

Step 1: Knoevenagel Condensation

Reaction of 3,4-difluorobenzaldehyde with ethyl cyanoacetate yields the

-

Reagents: Piperidine (cat.), Ethanol, Reflux.

-

Mechanism: Nucleophilic attack of the enolate on the aldehyde followed by dehydration.

Step 2: Asymmetric Hydrogenation (The Chiral Step) The pro-chiral alkene is hydrogenated using a Rhodium catalyst with a chiral phosphine ligand (e.g., Rh(I)-TangPhos or Rh-DuPhos).

-

Catalyst: [Rh(COD)Cl]

+ (S,S)-Me-DuPhos. -

Conditions:

(5-10 bar), MeOH, RT. -

Outcome: Establishes the (S)-configuration at C2.

Step 3: Nitrile Reduction & Hydrolysis The cyano group is reduced to the primary amine, followed by ester hydrolysis.

-

Reduction: Raney Ni,

(high pressure) or -

Hydrolysis: LiOH, THF/Water.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis, highlighting the critical enantioselective step.

Figure 1: Chemo-enzymatic and catalytic route for the asymmetric synthesis of the target

Pharmacological & Application Context

This scaffold is not merely a passive linker; it is an active pharmacophore designed to engage specific hydrophobic pockets in target enzymes.

Peptidomimetics & Foldamers

In peptide engineering, replacing an

-

Effect : This extension alters the hydrogen-bonding pattern, allowing the formation of stable helices (e.g., 14-helix) that are resistant to proteases.

-

Interaction : The 3,4-difluorobenzyl side chain is often used to mimic the side chain of Phenylalanine or Tyrosine but with altered electrostatics to improve binding affinity to lipophilic pockets (e.g., S1' subsite of metalloproteases).

Enzyme Inhibition

The structure is homologous to the "warhead" or recognition elements of several major drug classes:

-

Neprilysin (NEP) Inhibitors : The molecule serves as a precursor to the hydrophobic domain of NEP inhibitors, where the difluorobenzyl group fits into the S1' hydrophobic pocket, blocking substrate access.

-

GABA Analogs : Structurally related to Pregabalin, the addition of the bulky, lipophilic difluorobenzyl group targets the

subunit of voltage-gated calcium channels with potentially higher potency.

Analytical Characterization

Validation of the structure requires a multi-modal approach to confirm identity and stereochemical purity.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, D

- 7.10–7.30 (m, 3H, Ar-H) – Distinct multiplet due to F-coupling.

-

3.10 (dd, 1H,

-

2.95 (dd, 1H,

- 2.80 (m, 1H, CH-COOH) – The chiral methine.

-

2.60–2.75 (m, 2H,

-

F NMR :

-

Expect two distinct signals around -138 to -142 ppm (depending on solvent), showing complex splitting due to F-F and F-H coupling.

-

HPLC Method for Enantiomeric Excess

-

Column : Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for amino acids).

-

Mobile Phase : 50 mM aqueous

/ Acetonitrile (80:20). -

Detection : UV at 210 nm (Amine absorption) or 260 nm (Aromatic).

-

Criterion : Enantiomeric excess (ee) should exceed 98.5% for pharmaceutical applications.

References

-

Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070. Link

-

Seebach, D., et al. (2004).

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733-2763. Link -

Weiner, B., et al. (2010).

-amino acids. Chemical Society Reviews, 39(5), 1656-1691. Link -

Steer, D. L., et al. (2002).

-Amino acids: Versatile peptidomimetics.[2][1] Current Medicinal Chemistry, 9(8), 811-822. Link

Sources

Theoretical Properties and Mechanistic Utility of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of metabolically stable, high-affinity peptidomimetics has driven the evolution of non-proteinogenic amino acid scaffolds. (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a highly specialized, theoretical

This whitepaper details the theoretical physicochemical properties, mechanistic advantages in protease evasion, and a self-validating asymmetric synthesis protocol for this molecule, providing a comprehensive framework for its integration into next-generation therapeutics.

Structural & Physicochemical Profiling

The structural identity of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is defined by two critical modifications:

-

The

-Backbone: Unlike natural -

The 3,4-Difluorobenzyl Moiety: The strategic substitution of fluorine on the aromatic ring profoundly alters the molecule's electronic distribution, lipophilicity, and metabolic stability[1].

Fluorine substitution is a privileged modification in medicinal chemistry. It typically lowers the pKa of proximal ionizable groups via inductive electron withdrawal, altering the zwitterionic equilibrium of the molecule[2]. Furthermore, the highly electronegative fluorine atoms can participate in orthogonal multipolar interactions (e.g., C-F···C=O) within protein binding pockets, significantly enhancing target affinity[3].

Table 1: Theoretical Physicochemical Parameters

| Parameter | Theoretical Value | Mechanistic Implication |

| Molecular Formula | C₁₀H₁₁F₂NO₂ | Defines the stoichiometric baseline. |

| Molecular Weight | 215.20 g/mol | Low molecular weight ideal for fragment-based design. |

| Predicted LogP | ~1.8 – 2.2 | Fluorination increases lipophilicity relative to the unfluorinated benzyl group, enhancing membrane permeability[1]. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Optimal for passive cellular permeability and oral bioavailability. |

| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Facilitates strong electrostatic anchoring in active sites. |

| Hydrogen Bond Acceptors | 5 (N, O, O, F, F) | Fluorine acts as a weak, yet highly specific, H-bond acceptor. |

| Stereochemistry | (S)-configuration at C2 | Critical for spatial recognition by chiral biological targets. |

Mechanistic Utility in Drug Design

Protease Evasion via Backbone Homologation

The primary vulnerability of therapeutic peptides is their rapid degradation by endogenous proteases (e.g., DPP-4, Neprilysin). The incorporation of

Diagram 1: Mechanistic pathway of protease evasion achieved via

Fluorine-Directed Target Engagement

The 3,4-difluorophenyl group is not merely a passive steric bulk; it is an active participant in pharmacodynamics. The C-F bond is highly polarized. In the hydrophobic pockets of target receptors, these fluorine atoms can engage in specific C-F···H-N hydrogen bonds or multipolar interactions with the carbon of backbone amides, often resulting in a 5- to 10-fold increase in binding affinity compared to non-fluorinated analogs[3]. Additionally, the fluorines block primary sites of cytochrome P450-mediated aromatic oxidation, extending the molecule's in vivo half-life.

Asymmetric Synthesis Protocol

To harness the biological potential of this molecule, absolute stereocontrol at the C2 position is mandatory. The following protocol utilizes an Evans chiral auxiliary to establish the (S)-configuration with >98% enantiomeric excess (ee).

Experimental Workflow

Diagram 2: Step-by-step asymmetric synthesis workflow utilizing the Evans chiral auxiliary.

Step-by-Step Methodology

Step 1: Auxiliary Acylation

-

Action: React 3-(3,4-difluorophenyl)propanoyl chloride with the lithium salt of an appropriate Evans oxazolidinone (e.g., (4R)-4-benzyl-2-oxazolidinone) in THF at -78°C.

-

Causality: Deprotonation with n-BuLi generates a highly nucleophilic nitrogen that rapidly attacks the acyl chloride, forming a stable imide. The bulky benzyl group on the auxiliary will dictate future facial selectivity.

Step 2: Titanium-Mediated Asymmetric Alkylation

-

Action: Treat the acyl oxazolidinone with TiCl₄ and DIPEA in DCM at 0°C, followed by the addition of benzyl chloromethyl ether (BOM-Cl).

-

Causality: TiCl₄ forms a rigid bidentate chelate with the two carbonyl oxygens of the imide, locking the enolate into a strict Z-geometry. The auxiliary's steric bulk completely shields one face of the enolate, forcing BOM-Cl to attack from the opposite face, establishing the desired stereocenter.

Step 3: Auxiliary Cleavage & Activation

-

Action: Cleave the auxiliary using LiOH/H₂O₂ in THF/H₂O. Isolate the resulting acid, deprotect the BOM group to yield the primary alcohol, and activate it using Methanesulfonyl chloride (MsCl) and Triethylamine.

-

Causality: The use of peroxide accelerates the hydrolysis of the sterically hindered imide while strictly preventing racemization at the newly formed, sensitive C2 stereocenter.

Step 4: Azide Displacement & Reduction

-

Action: React the mesylate with Sodium Azide (NaN₃) in DMF at 60°C. Subsequently, reduce the azide to a primary amine using catalytic hydrogenation (H₂, Pd/C) in Methanol.

-

Causality: The azide acts as a stable, masked amine during the displacement phase. Catalytic hydrogenation provides a clean, self-validating reduction to the final zwitterionic

-amino acid without disturbing the fluorinated aromatic ring.

Analytical Validation System

To ensure scientific integrity, the synthesized compound must undergo a rigorous, self-validating analytical suite:

-

Chiral HPLC:

-

Purpose: Validate enantiomeric excess (>98% ee).

-

Method: Run the analyte on a Daicel Chiralpak IC column using an isocratic Hexane/IPA (80:20) mobile phase with 0.1% TFA. The (S) and (R) enantiomers will resolve distinctly due to differential interactions with the chiral stationary phase.

-

-

¹⁹F NMR Spectroscopy:

-

Purpose: Confirm the integrity of the 3,4-difluorobenzyl moiety.

-

Method: Fluorine has 100% natural abundance and a massive chemical shift range. The presence of two distinct, coupled multiplets in the -135 to -145 ppm range confirms the ortho-fluorine coupling without degradation.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Purpose: Verify exact mass.

-

Method: ESI-TOF analysis should yield an

peak at m/z 216.0836, confirming the precise elemental composition and absence of residual auxiliary or protecting groups.

-

References

1.[3] The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. URL:[Link] 2.[2] Importance of Fluorine in Benzazole Compounds. MDPI. URL:[Link] 3.[4] Computational approaches to the design of protease-resistant peptides. Lenus Irish Health Repository. URL:[Link] 4.[5] The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. ResearchGate. URL:[Link] 5.[1] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. URL:[Link]

Sources

Safety and Handling Protocols for (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (CAS: 1260611-08-2) is a highly valuable chiral

As a Senior Application Scientist, I have observed that the failure to respect the unique physicochemical properties of fluorinated chiral building blocks routinely leads to compromised reaction yields, stereochemical degradation, and laboratory safety incidents. This guide synthesizes field-proven methodologies with fundamental chemical principles to establish a self-validating system for the safe handling, storage, and transfer of this compound.

Physicochemical Profiling & Causality in Handling

To design effective safety protocols, we must first understand the molecular behavior of the compound. The presence of the 3,4-difluorobenzyl moiety fundamentally alters the molecule's interaction with its environment. Fluorine is the most electronegative element (3.98 on the Pauling scale), which compels it to form extremely stable, polar covalent bonds while aggressively withdrawing electron density from surrounding functional groups[2].

This electron-withdrawing nature increases the lipophilicity of the molecule and significantly lowers the surface energy of the bulk powder[3]. Consequently, the powder is highly susceptible to triboelectric charging (static electricity accumulation). When handled with standard metal spatulas or plastic weigh boats, the powder can aggressively repel, leading to aerosolization, inaccurate dosing, and increased inhalation exposure risks.

Table 1: Physicochemical & Hazard Profile

| Parameter | Value / Specification | Handling Rationale & Causality |

| Molecular Formula | C10H11F2NO2 | The difluorobenzyl moiety increases lipophilicity and alters the electrostatic potential of the molecule. |

| Molecular Weight | 215.20 g/mol | Presents as a fine, low-density powder highly susceptible to aerosolization. |

| Stereochemistry | (S)-enantiomer | The |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandates the use of a certified fume hood and nitrile gloves to prevent dermal/respiratory irritation. |

| Electrostatic Propensity | High (Triboelectric) | Fluorine's electron-withdrawing nature causes static accumulation; requires anti-static mitigation. |

Laboratory Safety Protocols & Engineering Controls

Standard powder transfer techniques are insufficient for fluorinated

Protocol 1: Static-Mitigated Weighing and Transfer

-

Environmental Conditioning: Verify that the laboratory relative humidity (RH) is maintained between 40–60%.

-

Causality: Adequate humidity provides a microscopic layer of moisture on surfaces, naturally dissipating static charges that accumulate on hydrophobic, fluorinated powders.

-

-

Equipment Grounding: Place an anti-static mat inside the fume hood and ensure the analytical balance is properly grounded.

-

Static Discharge: Before opening the reagent bottle, pass a piezoelectric anti-static gun over the container, the V-shaped weigh boat, and the stainless-steel spatula.

-

Enclosed Transfer: Slowly dispense the powder into the weigh boat. Transfer the solid directly into the reaction vessel and immediately seal it.

-

Solvent Introduction: Introduce the reaction solvent (e.g., methanol or DMF) via a closed addition funnel.

-

Causality: Wetting the powder in a closed system prevents the aerosolization of fine particulates that routinely occurs during open-air solvent addition.

-

Caption: Workflow for the safe handling and static-mitigated weighing of fluorinated powders.

Storage, Stability, and Degradation Pathways

Maintaining the enantiomeric purity of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is paramount. The

Storage Requirements:

-

Store at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

-

Keep away from strong oxidizing agents and strong bases.

Caption: Primary degradation pathways and environmental sensitivities of the chiral intermediate.

Spill Management and Chemical Hygiene

In the event of a powder spill outside of primary containment, immediate and calculated action is required to prevent inhalation exposure.

Protocol 2: Spill Containment and Decontamination

-

Isolation & PPE: Evacuate the immediate area. Ensure the responding operator is wearing fitted safety goggles, a particulate respirator (N95 or higher), and double nitrile gloves.

-

Wetting (Anti-Aerosolization): Do not dry-sweep. Gently mist the spill area with a 70% isopropanol (IPA) solution.

-

Causality: Dry sweeping aerosolizes the low-density fluorinated powder. IPA rapidly wets the hydrophobic powder, weighing it down without causing rapid dissolution or hazardous exothermic reactions.

-

-

Collection: Wipe the area using damp, absorbent lab pads. Work from the outside of the spill towards the center to prevent spreading the contaminant. Place all materials into a labeled, sealable hazardous waste container.

-

Neutralization: Wash the surface with a mild, pH-neutral detergent solution, followed by a deionized (DI) water rinse.

-

Causality: Using a pH-neutral detergent prevents localized extremes in pH that could degrade residual trace compounds into unknown, potentially hazardous byproducts.

-

References

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI - International Journal of Molecular Sciences. URL:[Link]

-

A new approach to beta-amino acids via enantiospecific ring-walking. Nature Communications (Springer Nature). URL:[Link]

-

Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research (ACS Publications). URL:[Link]

- A process for preparing r-beta-amino phenylbutyric acid derivatives (EP2308829A1).Google Patents.

Sources

Methodological & Application

Application Note and Protocol: Asymmetric Synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

Introduction: The Significance of Chiral β-Amino Acids

(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a chiral non-proteinogenic β-amino acid. The incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated amino acids valuable building blocks in drug discovery. The stereochemistry of these molecules is crucial for their biological activity. Therefore, robust and efficient methods for their asymmetric synthesis are of high interest to researchers in medicinal chemistry and drug development.

This application note provides a detailed protocol for the asymmetric synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid utilizing a well-established chiral auxiliary-based approach. The chosen methodology employs an Evans oxazolidinone auxiliary to control the stereochemistry during the key bond-forming steps, ensuring high diastereoselectivity and, consequently, high enantiomeric purity of the final product.

Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

The synthetic route is based on the highly reliable and predictable stereochemical control exerted by Evans oxazolidinone auxiliaries.[1][2] The overall strategy involves three key stages:

-

Chiral Auxiliary Acylation: The commercially available (S)-4-benzyl-2-oxazolidinone is acylated with acryloyl chloride to form the corresponding N-enoyl oxazolidinone.

-

Stereoselective Conjugate Addition and Alkylation: A protected amino group is introduced via a 1,4-conjugate addition of lithium dibenzylamide. The resulting enolate is then diastereoselectively alkylated in situ with 3,4-difluorobenzyl bromide to install the desired substituent at the C-2 position.[3][4]

-

Auxiliary Cleavage and Deprotection: The chiral auxiliary is hydrolytically cleaved to unmask the carboxylic acid functionality. Subsequent hydrogenolysis removes the benzyl protecting groups from the amine, yielding the target (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid.

The stereochemical outcome of the alkylation step is directed by the bulky substituent on the chiral auxiliary, which effectively shields one face of the enolate, leading to the preferential formation of the desired (S)-enantiomer.

Visualizing the Workflow

Caption: Overall workflow for the asymmetric synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-4-benzyl-N-acryloyl-2-oxazolidinone

This step involves the acylation of the chiral auxiliary. It is critical to perform this reaction under anhydrous conditions to prevent quenching of the n-butyllithium.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Acryloyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

-

Dissolve the auxiliary in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

-

Add acryloyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-acryloyl oxazolidinone.

| Compound | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| (S)-4-benzyl-N-acryloyl-2-oxazolidinone | 231.26 | 85-95% | White to off-white solid |

Part 2: Synthesis of (S)-N-( (S)-3-(dibenzylamino)-2-(3,4-difluorobenzyl)propanoyl)-4-benzyloxazolidin-2-one

This is the key stereochemistry-defining step. The conjugate addition of lithium dibenzylamide followed by in-situ alkylation must be performed at low temperatures to ensure high diastereoselectivity.

Materials:

-

(S)-4-benzyl-N-acryloyl-2-oxazolidinone

-

Dibenzylamine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

3,4-Difluorobenzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a separate flame-dried flask under argon, prepare lithium dibenzylamide by dissolving dibenzylamine (1.2 eq) in anhydrous THF and cooling to 0 °C. Slowly add n-BuLi (1.2 eq) and stir for 30 minutes at 0 °C.

-

In the main reaction flask, dissolve the N-acryloyl oxazolidinone (1.0 eq) from Part 1 in anhydrous THF and cool to -78 °C.

-

Slowly add the pre-formed lithium dibenzylamide solution to the N-acryloyl oxazolidinone solution via cannula. Stir the mixture at -78 °C for 2 hours.

-

Add 3,4-difluorobenzyl bromide (1.5 eq) to the reaction mixture at -78 °C. Stir for 4 hours at this temperature, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the alkylated product.

| Compound | Molecular Weight ( g/mol ) | Expected Yield | Expected Diastereomeric Excess (d.e.) |

| (S)-N-((S)-3-(dibenzylamino)-2-(3,4-difluorobenzyl)propanoyl)-4-benzyloxazolidin-2-one | 554.65 | 70-85% | >95% |

Part 3: Synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid

The final steps involve the removal of the chiral auxiliary and the deprotection of the amino group. The hydrolytic cleavage is a standard procedure for Evans auxiliaries.[5][6][7]

Materials:

-

Alkylated oxazolidinone from Part 2

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Sodium sulfite (Na₂SO₃)

-

1 M Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C), 10%

-

Methanol (MeOH)

Procedure:

-

Dissolve the alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).

-

Stir the reaction mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary. The desired amino acid remains in the aqueous layer.

-

Neutralize the aqueous layer and concentrate under reduced pressure to obtain the crude dibenzyl-protected amino acid.

-

Dissolve the crude product in methanol.

-

Add Pd/C (10 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

| Compound | Molecular Weight ( g/mol ) | Expected Yield | Expected Enantiomeric Excess (e.e.) |

| (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid | 231.21 | 80-90% (from Part 2 product) | >95% |

Characterization and Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure of all intermediates and the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the final product should be determined by chiral HPLC analysis, comparing the retention time to a racemic standard.

Trustworthiness and Self-Validation

The protocols outlined in this application note are based on well-established and highly cited methodologies in asymmetric synthesis. The use of Evans oxazolidinone auxiliaries provides a predictable and reliable method for controlling stereochemistry.[1][2] The diastereoselectivity of the alkylation step can be readily assessed by ¹H NMR or HPLC analysis of the crude reaction mixture before purification. The enantiomeric excess of the final product serves as the ultimate validation of the synthetic route's success. The recovery of the chiral auxiliary is also possible, adding to the cost-effectiveness of the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid. By leveraging the power of chiral auxiliary-mediated synthesis, this method delivers the target compound in high yield and excellent enantiomeric purity. This protocol is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who require access to enantiomerically pure fluorinated β-amino acids.

References

-

Clayden, J., & Lygo, B. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

-

University of St Andrews. (2007). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. University of St Andrews Research Portal. [Link]

-

ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1496-1501. [Link]

-

ResearchGate. (2025). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]

-

PubMed. (2007). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-25. [Link]

-

RSC Publishing. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(1), 1-20. [Link]

-

Wikipedia. (2023). Chiral auxiliary. [Link]

-

Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

-

The University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

-

National Center for Biotechnology Information. (2014). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. PubMed Central. [Link]

-

ResearchGate. (2023). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

-

National Center for Biotechnology Information. (2011). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Incorporation of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic Acid into Peptidomimetics

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers

Objective: To provide an authoritative, mechanistically grounded guide for the Fmoc-protection and solid-phase peptide synthesis (SPPS) of sterically hindered

Strategic Rationale: The Power of Fluorinated -Amino Acids

The integration of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, designed to overcome the poor pharmacokinetic profiles of canonical

-

Absolute Proteolytic Stability: By inserting an additional methylene group into the peptide backbone,

-peptides disrupt the standard hydrogen-bonding registry required for recognition by endogenous proteases[1]. Specifically, -

The Fluorine Effect: The 3,4-difluorobenzyl moiety drastically alters the physicochemical landscape of the peptide. The highly electronegative fluorine atoms lower the pKa of adjacent functional groups, increase overall lipophilicity (LogP) for better membrane permeation, and engage in unique multipolar interactions (halogen bonding) within receptor binding pockets, often yielding exponential increases in target affinity[3][4].

Physicochemical & Structural Data

| Property | Value / Description |

| Chemical Name | (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid |

| Structural Class | |

| Key Substituent | 3,4-Difluorobenzyl (Located at C2 / |

| Primary Utility | Peptidomimetics, Protease-resistant scaffolds, Macrocycles |

| Activation Bottleneck | High (Steric shielding of the C1 carboxylate during SPPS) |

| Recommended Coupling | DIC/OxymaPure, 75°C (Microwave-assisted) |

Mechanistic Insights into SPPS Bottlenecks (E-E-A-T)

To successfully incorporate this building block, one must understand the causality behind its synthetic difficulty.

There is a fundamental kinetic difference between

When activating this carboxylate (e.g., forming an O-acylisourea intermediate), the steric bulk severely shields the electrophilic center. This makes the attachment of the

Experimental Protocols

Protocol A: Fmoc-Protection of the Free Amino Acid

(Required if the building block is sourced in its unprotected zwitterionic form)

Reagents: (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid (1.0 eq), Fmoc-OSu (1.1 eq), Na₂CO₃ (2.5 eq), 1,4-Dioxane/Water (1:1 v/v).

-

Dissolution: Suspend the amino acid in distilled water. Add Na₂CO₃ and stir until completely dissolved.

-

Self-Validation: The mixture must transition from a cloudy suspension to a clear solution. This confirms the deprotonation of the C1 carboxylate and the C3 amine, rendering the amine nucleophilic.

-

-

Fmoc Addition: Cool the solution to 0°C in an ice bath. Dissolve Fmoc-OSu in 1,4-Dioxane and add it dropwise over 30 minutes to prevent exothermic degradation.

-

Reaction: Remove the ice bath and stir at room temperature for 12 hours.

-

Workup & Precipitation: Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl under vigorous stirring.

-